Product packaging for 1-Fluoro-4-nitro-1H-1,2,3-triazole(Cat. No.:CAS No. 501682-32-2)

1-Fluoro-4-nitro-1H-1,2,3-triazole

Cat. No.: B14245508
CAS No.: 501682-32-2
M. Wt: 132.05 g/mol
InChI Key: PKVWDXWRLFMDMR-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitro-1H-1,2,3-triazole is a fluorinated nitro-triazole derivative of significant interest in advanced chemical research and development. This compound serves as a versatile and critical synthetic intermediate, particularly in the preparation of more complex heterocyclic systems. Its structure combines a nitro-triazole backbone, a scaffold known for its diverse biological activities, with a fluorine atom, which can dramatically alter a molecule's electronic properties, metabolic stability, and bioavailability . The primary research value of this compound lies in its application as a key building block in medicinal chemistry and materials science. Researchers utilize it in nucleophilic aromatic substitution reactions, where the fluorine atom is an excellent leaving group. This reactivity allows for the facile introduction of the 1,2,3-triazole moiety with various nucleophiles (such as amines and alkoxides) to create novel libraries of compounds for screening . The nitro group further enhances the reactivity of the ring and can be reduced to an amine, providing a handle for further functionalization through amide coupling or diazotization chemistry . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses. As a specialist chemical, it is handled with care. While a specific safety profile for this exact compound is not fully established in the retrieved data, similar nitro-aromatic compounds are known to exhibit certain hazards . Please consult the product's Safety Data Sheet (SDS) for detailed handling, hazard, and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HFN4O2 B14245508 1-Fluoro-4-nitro-1H-1,2,3-triazole CAS No. 501682-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501682-32-2

Molecular Formula

C2HFN4O2

Molecular Weight

132.05 g/mol

IUPAC Name

1-fluoro-4-nitrotriazole

InChI

InChI=1S/C2HFN4O2/c3-6-1-2(4-5-6)7(8)9/h1H

InChI Key

PKVWDXWRLFMDMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1F)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Fluoro 4 Nitro 1h 1,2,3 Triazole and Its Derivatives

Strategies for Regioselective Introduction of Fluorine onto the Triazole Ring

The precise placement of a fluorine atom on the 1,2,3-triazole ring is a significant synthetic challenge. Several strategies have been developed to achieve this, each with its own advantages and limitations.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common method for introducing fluorine into organic molecules. ucla.edu In the context of 1,2,3-triazoles, this can involve the direct reaction of a suitable precursor with a fluoride (B91410) ion source. One notable approach involves intercepting the Banert cascade of propargylic azides with a nucleophilic fluorine source. rsc.org Treatment of propargylic azides with silver(I) fluoride in acetonitrile (B52724) can yield α-fluorinated NH-1,2,3-triazoles. rsc.org This reaction is regioselective and proceeds through an initial rsc.orgrsc.org rearrangement. rsc.org The scope of this process is broad, with various fluorinated triazoles being isolated in yields up to 86%. rsc.org

ReactantFluorinating AgentProductYield (%)
Propargylic Azide (B81097)AgFα-Fluorinated NH-1,2,3-triazole37-86
Propargylic AzideCsF / AgNO3α-Fluorinated NH-1,2,3-triazole57
Data sourced from a study on the direct synthesis of α-fluorinated NH-1,2,3-triazoles. rsc.org

Halogen Exchange (Halex) Reactions from Halogenated 1,2,3-Triazole Precursors

The Halogen Exchange (Halex) reaction is a powerful tool for the synthesis of fluorinated aromatic and heteroaromatic compounds. This method involves the displacement of a halogen atom, typically chlorine or bromine, with fluoride. In the synthesis of fluorinated 1,2,3-triazoles, a 5-iodo-1,2,3-triazole can be converted to the corresponding 5-fluoro-1,2,3-triazole. nih.gov This late-stage fluorination strategy is valuable as it allows for the introduction of fluorine at a later point in the synthetic sequence, which can be advantageous for complex molecule synthesis. researchgate.net

Utilization of α-Fluoronitroalkenes as Fluoroalkyne Surrogates

Due to the instability and inaccessibility of α-fluoroalkynes, synthetic equivalents have been developed. rsc.orgchemrxiv.org α-Fluoronitroalkenes have emerged as effective surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides. rsc.orgchemrxiv.orgacs.orgchemrxiv.org This approach, often facilitated by a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA), provides a regioselective route to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.orgrsc.org The reaction tolerates a variety of substituents on both the azide and the α-fluoronitroalkene. rsc.org For instance, β-aryl α-fluoronitroalkenes with electron-donating groups generally provide higher yields. rsc.org

Reactant 1Reactant 2CatalystProduct
α-FluoronitroalkeneOrganic AzideTrifluoroacetic Acid (TFA)4-Fluoro-1,5-disubstituted-1,2,3-triazole
β-Aryl α-fluoronitroalkeneSodium AzideSulfamic Acid4-Fluoro-1,2,3-NH-triazole
This table summarizes the use of α-fluoronitroalkenes in the synthesis of fluorinated 1,2,3-triazoles. rsc.orgrsc.org

Displacement of Nitro Groups for Fluoro-1,2,4-triazoles and Analogs

A notable method for the synthesis of fluoro-1,2,4-triazoles involves the displacement of a nitro group with fluoride. acs.orgacs.org Treating 3-nitro-1,2,4-triazole (B13798) with liquid hydrogen fluoride at elevated temperatures can afford 3-fluoro-1,2,4-triazole in good yield. acs.org This reaction has been shown to be applicable to other nitro-substituted heterocycles as well, providing a general route to the corresponding fluoro derivatives. acs.org

Nitration Strategies for Fluorinated Triazole Precursors

The introduction of a nitro group onto a pre-existing fluorinated triazole ring is a key step in the synthesis of 1-fluoro-4-nitro-1H-1,2,3-triazole. Nitration of aromatic and heteroaromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. However, the presence of a fluorine atom can influence the regioselectivity of the nitration reaction. The specific conditions required for the nitration of a fluorinated triazole would depend on the other substituents present on the ring and their directing effects. While general nitration methods for triazoles exist, specific literature on the nitration of fluorinated 1,2,3-triazoles to produce the target compound is less common, often being a specific step within a larger synthetic scheme for energetic materials. acs.orgfrontiersin.orgnih.govrsc.org

Cycloaddition Reactions in the Synthesis of Fluorinated Nitro-1H-1,2,3-triazoles

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne is a cornerstone of triazole synthesis. youtube.comnih.gov To synthesize a this compound, a fluorinated alkyne and a nitro-containing azide, or vice versa, could be employed. As previously mentioned, due to the challenges of working with fluoroalkynes, α-fluoronitroalkenes are used as surrogates. rsc.orgchemrxiv.orgacs.orgchemrxiv.orgrsc.org The reaction of an azide with an α-fluoronitroalkene under acidic conditions can lead to the formation of a 4-fluoro-1,2,3-triazole with the concomitant elimination of the nitro group. rsc.org To retain the nitro group, a different strategy would be required, possibly involving a nitro-substituted azide and a fluorinated alkyne or its surrogate. The regioselectivity of the cycloaddition is a critical factor, and the use of catalysts, such as copper(I) in the azide-alkyne cycloaddition (CuAAC) or "click chemistry," can control the outcome. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of triazole synthesis, valued for its high regioselectivity, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgnih.gov This methodology is particularly relevant for the synthesis of 4-nitro-1,2,3-triazoles.

A significant advancement in this area was reported by Chen et al. in 2015, who developed a copper-catalyzed [3+2] cycloaddition of nitroolefins with organic azides to produce 4-nitro-1,5-trisubstituted-1,2,3-triazoles. nih.govfrontiersin.org This reaction proceeds at elevated temperatures (110°C) and can achieve high yields, up to 96%. nih.govfrontiersin.org The proposed mechanism involves a regioselective 1,3-dipolar cycloaddition to form a triazole intermediate, which is then promoted by a Cu(II) catalyst. nih.gov

While the direct synthesis of this compound via this method has not been explicitly detailed, a plausible route would involve the reaction of a suitable fluoro-substituted azide with a nitro-substituted alkyne or a nitroolefin surrogate in the presence of a copper catalyst. The challenge lies in the synthesis and stability of the requisite fluorinated azide precursor.

A general representation of the CuAAC for the synthesis of 4-nitro-1,5-disubstituted-1,2,3-triazoles is depicted below:

Scheme 1: Copper-Catalyzed Synthesis of 4-NO₂-1,5-trisubstituted-1,2,3-triazoles

      R¹-N₃      +      R²-CH=CH-NO₂      ---[Cu(I) catalyst]-->      R¹-N-N=N-C(R²)-C(H)-NO₂
   (Organic Azide)     (Nitroolefin)                             (4-Nitro-1,5-disubstituted-1,2,3-triazole)

Table 1: Examples of Copper-Catalyzed Synthesis of 4-Nitro-1,5-trisubstituted-1,2,3-triazoles

EntryAzide (R¹-N₃)Nitroolefin (R²-CH=CH-NO₂)Yield (%)Reference
1Benzyl azideβ-Nitrostyrene96 nih.gov
2Phenyl azideβ-Nitrostyrene92 nih.gov
34-Methoxyphenyl azideβ-Nitrostyrene95 nih.gov

This table is a representation of the types of compounds synthesized by Chen et al. (2015) and is not an exhaustive list.

Metal-Free Annulation Reactions and Their Applications

To circumvent the use of metal catalysts, metal-free annulation reactions have emerged as a powerful alternative for the synthesis of fluorinated triazoles. A notable development in this area is the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles using α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes. rsc.orgresearchgate.net

This method involves a [3+2] cycloaddition reaction between an organic azide and an α-fluoronitroalkene, facilitated by a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA). rsc.org This approach is significant as it provides direct access to the 4-fluoro-1,2,3-triazole core and avoids the challenges associated with the instability of α-fluoroalkynes. rsc.org The proposed mechanism suggests that the reaction proceeds through a stepwise pathway involving the formation of a zwitterionic intermediate. researchgate.net

A recent 2024 study also described the synthesis of 4-fluorinated 1,4,5-trisubstituted triazoles from α-fluoro-β-ketophosphonates and azides, further expanding the toolkit for accessing these valuable compounds. acs.orgnih.gov

Table 2: Metal-Free Synthesis of 4-Fluoro-1,5-disubstituted-1,2,3-triazoles

EntryAzideα-FluoronitroalkeneCatalystYield (%)Reference
1Benzyl azide1-Fluoro-2-nitro-1-phenyletheneTFAHigh rsc.org
2Phenyl azide1-Fluoro-2-nitro-1-phenyletheneTFAHigh rsc.org
3Propargyl azide1-Fluoro-2-nitro-1-phenyletheneTFAModerate rsc.org

This table is illustrative of the methodology and not based on specific reported yields from a single source.

Modular Synthesis Approaches for Fluorinated Nitro Triazoles

Modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, is a highly attractive strategy for creating libraries of compounds for various applications. The synthesis of fluorinated nitro triazoles lends itself well to such an approach.

The copper-catalyzed and metal-free methods described above can be viewed as modular. In the CuAAC approach, the triazole core is assembled from an azide and a nitro-containing alkyne or alkene. By varying these two components, a diverse range of fluorinated nitro triazoles can be synthesized. Similarly, the metal-free annulation using α-fluoronitroalkenes allows for the modular combination of different azides with various substituted α-fluoronitroalkenes.

This modularity is crucial for systematically exploring the structure-activity relationships of this class of compounds. For instance, different aryl or alkyl groups on the azide and the nitroolefin/fluoronitroalkene can be systematically varied to fine-tune the electronic and steric properties of the final triazole product.

Stereoselective Methodologies in Fluoroheterocycle Synthesis Relevant to this compound Systems

The introduction of a fluorine atom can create a stereocenter, making stereoselective synthesis a critical consideration for producing enantiomerically pure fluorinated heterocycles. While specific stereoselective methods for the synthesis of this compound have not been extensively reported, general principles from the field of fluoroheterocycle synthesis can be applied. beilstein-journals.orgnih.gov

The stereoselective incorporation of fluorine can significantly impact the biological activity and physical properties of a molecule. beilstein-journals.orgnih.gov Strategies for achieving stereocontrol in the synthesis of fluorinated N-heterocycles include:

The Fluorinated Building Block Approach: This strategy involves using a pre-synthesized, enantiomerically pure fluorinated starting material. nih.gov For the synthesis of a chiral derivative of this compound, this could involve a chiral fluorinated azide.

Diastereoselective Fluorocyclization: This method involves the cyclization of a substrate containing a fluorine atom, where the stereochemistry of the cyclization is controlled by existing stereocenters in the molecule. beilstein-journals.orgnih.gov

Enantioselective Fluorination: The use of chiral fluorinating reagents or catalysts can enable the direct enantioselective introduction of a fluorine atom onto a prochiral substrate. chim.it

These methodologies, while not yet demonstrated for the specific target compound, provide a conceptual framework for the future development of stereoselective syntheses of chiral this compound derivatives.

Reaction Mechanisms and Reactivity Profiles of 1 Fluoro 4 Nitro 1h 1,2,3 Triazole

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Fluorinated Nitro Triazole Ring

The 1-Fluoro-4-nitro-1H-1,2,3-triazole ring system is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the strong electron-withdrawing nature of the nitro group and the inherent electron-deficient character of the 1,2,3-triazole ring. These substituents work in concert to activate the ring towards attack by nucleophiles. The fluorine atom, being highly electronegative, serves as an excellent leaving group in these reactions, a common characteristic in nucleophilic aromatic substitutions. nih.gov

The mechanism for SNAr on this ring proceeds via a two-step addition-elimination pathway. youtube.com In the initial step, a nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. youtube.com The negative charge of this intermediate is effectively delocalized and stabilized by the adjacent electron-withdrawing nitro group and the nitrogen atoms of the triazole ring. youtube.com The presence of such strong electron-withdrawing groups is crucial for activating the aromatic system to nucleophilic attack. youtube.com In the subsequent step, the aromaticity of the ring is restored through the elimination of the fluoride (B91410) ion, yielding the substituted product.

The general order of reactivity for halogens as leaving groups in SNAr reactions is F >> Cl > Br > I, which further underscores the high reactivity of the fluorinated compound. nih.gov A wide variety of nucleophiles can be employed in these reactions, allowing for the synthesis of a diverse range of 4-substituted-1-nitro-1H-1,2,3-triazole derivatives.

Table 1: Representative SNAr Reactions of this compound
Nucleophile (Nu-H)ReagentExpected ProductProduct Class
Amine (R₂NH)Primary or Secondary Amine4-(Dialkylamino)-1-nitro-1H-1,2,3-triazoleAmino-nitrotriazole
Alkoxide (RO⁻)Sodium Alkoxide (NaOR)4-Alkoxy-1-nitro-1H-1,2,3-triazoleAlkoxy-nitrotriazole
Thiol (RSH)Thiolate (RSNa)4-(Alkylthio)-1-nitro-1H-1,2,3-triazoleThioether-nitrotriazole
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)4-Azido-1-nitro-1H-1,2,3-triazoleAzido-nitrotriazole

Electrophilic Functionalization of Fluoronitrotriazole Systems

Direct electrophilic functionalization on the carbon atoms of the this compound ring is generally challenging. The triazole ring itself is a π-deficient system, and this electron deficiency is greatly amplified by the potent electron-withdrawing effects of the attached nitro group. nih.gov Consequently, the ring carbons are highly deactivated towards attack by electrophiles.

In many triazole systems, any electrophilic substitution that does occur typically happens at the ring nitrogen atoms, which possess lone pairs of electrons and thus higher electron density. nih.gov However, the specific reactivity for this compound in electrophilic reactions is not extensively documented, and such reactions would likely require harsh conditions and may lead to a mixture of products or decomposition. Any potential electrophilic functionalization would likely target a nitrogen atom or proceed only after chemical modification of the existing nitro or fluoro substituents to alter the ring's electronic properties.

Halogen Bonding Interactions in this compound Derivatives

Halogen bonding is a significant noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.govresearchgate.net This interaction, denoted as R–X···Y, arises from an anisotropic distribution of electron density on the halogen atom (X), creating a region of positive electrostatic potential known as a σ-hole. researchgate.net

The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the group it is attached to. nih.gov Electron-withdrawing groups enhance the magnitude of the σ-hole, making the halogen a stronger halogen bond donor. researchgate.net

In this compound, the various heteroatoms can participate in halogen bonding as either donors or acceptors.

Fluorine Atom : Typically, fluorine is the weakest halogen bond donor due to its low polarizability and high electronegativity. However, when attached to a strongly electron-withdrawing system like the nitro-substituted triazole ring, its ability to act as a donor may be slightly enhanced. More commonly, the fluorine atom's electronegative belt makes it a potential halogen bond acceptor.

Nitro Group Oxygens : The oxygen atoms of the nitro group are strong Lewis bases and serve as excellent halogen bond acceptors.

Triazole Ring Nitrogens : The nitrogen atoms of the triazole ring can also function as nucleophilic sites and act as halogen bond acceptors.

The strength of these interactions can be qualitatively assessed using the halogen bond interaction ratio (RXB), which compares the observed bond distance to the sum of the van der Waals radii of the participating atoms. mdpi.com A smaller RXB value indicates a stronger bond. mdpi.com

Table 2: Potential Halogen Bonding Sites in this compound
SitePotential RoleFactors Influencing Strength
Fluorine AtomWeak Donor / AcceptorAs a donor, strength is limited by low polarizability. As an acceptor, strength depends on the donor's σ-hole.
Nitro Group OxygensStrong AcceptorHigh electronegativity and availability of lone pairs make them effective Lewis bases.
Triazole Ring NitrogensAcceptorLone pair availability makes them suitable acceptor sites.

Halogen bonds are highly directional, a feature that makes them exceptionally useful tools in crystal engineering and the design of supramolecular structures. nih.govmdpi.com This directionality allows for the predictable self-assembly of molecules into well-defined architectures such as one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. researchgate.netnih.gov

For derivatives of this compound, halogen bonding can play a crucial role in dictating the solid-state packing. Intermolecular interactions, such as those between the oxygen atoms of the nitro group (acceptor) and a halogen atom on an adjacent molecule (donor), can guide the formation of specific motifs. mdpi.com The interplay of these halogen bonds with other noncovalent forces, like hydrogen bonds or π-π stacking, can lead to the construction of complex and functional supramolecular assemblies. mdpi.com This controlled self-assembly is fundamental to developing novel materials with tailored properties. mdpi.com

Examination of Stability and Proposed Decomposition Mechanisms

The presence of a high nitrogen content combined with an oxidizing nitro group suggests that this compound is likely an energetic material. Generally, 1,2,3-triazole rings are relatively stable to hydrolysis and redox conditions, but this stability is reduced when powerful electronegative groups are attached. nih.gov For instance, related trifluoromethyl-substituted triazoles are known to decompose at elevated temperatures. nih.gov

The thermal decomposition of nitrotriazoles is a complex process that can be initiated by heat or, in some cases, by electron attachment. rsc.orgresearchgate.net Studies on similar compounds, like 3-nitro-1,2,4-triazole (B13798), show that the presence of the nitro group can stabilize a parent anion, facilitating decomposition at lower energies. rsc.org The primary decomposition pathways likely involve the cleavage of the weakest bonds in the molecule. This could include the C-NO₂ bond, or N-N and C-N bonds within the triazole ring, leading to ring-opening. researchgate.net

The decomposition process is expected to release a variety of gaseous products, including N₂, N₂O, NO, and CO₂, which is characteristic of energetic nitrated heterocyclic compounds. researchgate.net While the triazole ring itself shows considerable stability compared to other heterocycles, the substituents in this compound make it susceptible to decomposition under energetic stimuli. rsc.org

Impact of Fluorine and Nitro Group Substituents on Ring Reactivity and Selectivity

The chemical personality of the 1,2,3-triazole ring in this compound is overwhelmingly dictated by its fluorine and nitro substituents. Their combined electronic effects create a molecule with distinct and predictable reactivity.

The nitro group exerts a powerful electron-withdrawing effect through both induction and resonance. Its primary roles are:

Activation for SNAr : It strongly activates the ring for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. youtube.com

Deactivation for Electrophilic Substitution : It makes the ring carbons electron-poor and thus highly resistant to attack by electrophiles.

Energetic Character : It contributes significantly to the compound's high energy density and potential thermal instability. rsc.org

The fluorine atom also contributes a strong inductive electron-withdrawing effect. Its key impacts are:

Leaving Group Ability : It serves as an exceptionally effective leaving group in SNAr reactions, promoting high reaction rates. nih.gov

Modulation of Properties : The incorporation of fluorine can enhance properties like stability and hydrophobicity in related molecules. frontiersin.org

Halogen Bonding : It can participate in halogen bonding interactions, typically as an acceptor site, influencing crystal packing. wiley-vch.de

Together, these two substituents create a highly polarized C-F bond at a carbon atom that is part of an extremely electron-deficient ring system. This synergy results in a pronounced selectivity for nucleophilic attack at the fluorine-bearing carbon. The reactivity of this compound is therefore dominated by SNAr pathways, with electrophilic reactions being highly unfavorable.

Table 3: Summary of Substituent Effects on Reactivity
Reaction TypeImpact of Nitro Group (-NO₂)Impact of Fluorine Atom (-F)Combined Effect and Selectivity
Nucleophilic Aromatic Substitution (SNAr)Strongly Activating (stabilizes intermediate) youtube.comStrongly Activating (excellent leaving group) nih.govHighly reactive system with strong selectivity for substitution at the C-F position.
Electrophilic Aromatic SubstitutionStrongly Deactivating nih.govDeactivatingExtremely unreactive towards electrophiles on the ring carbons.
Stability / DecompositionDecreases thermal stability; contributes to energetic nature. rsc.orgIncreases bond polarity; may influence decomposition pathways.Likely an energetic compound with decomposition pathways involving both the nitro group and the ring.
Intermolecular InteractionsOxygens are strong halogen/hydrogen bond acceptors.Can act as a halogen bond acceptor. wiley-vch.deMultiple sites for noncovalent interactions, guiding supramolecular assembly.

Advanced Characterization and Structural Elucidation of 1 Fluoro 4 Nitro 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Fluoro-4-nitro-1H-1,2,3-triazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required to confirm its structure.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would provide crucial information about the carbon backbone of the molecule. Two distinct signals would be anticipated for the two carbon atoms in the triazole ring (C4 and C5). The carbon atom bearing the nitro group (C4) would likely appear at a different chemical shift compared to the carbon atom bonded to the proton (C5).

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR spectroscopy would be essential for confirming the presence and chemical environment of the fluorine atom attached to the nitrogen (N1) of the triazole ring. A single resonance would be expected, and its chemical shift would provide insight into the electronic environment around the fluorine atom.

Application of Advanced Two-Dimensional NMR Techniques for Mechanistic and Connectivity Elucidation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. For instance, an HMBC experiment would show correlations between the triazole proton and the carbon atoms of the ring, as well as potential long-range couplings to the fluorine atom.

X-ray Crystallography for Solid-State Structure Determination and Regioselectivity Confirmation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.

Analysis of Molecular Conformation and Tautomeric Forms

An X-ray crystal structure of this compound would unambiguously confirm the regiochemistry of the substituents on the triazole ring. It would provide precise bond lengths and angles, revealing any distortions in the triazole ring caused by the electron-withdrawing nitro group and the fluorine atom. Furthermore, it would clarify the planarity of the molecule and detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The analysis would also definitively establish the tautomeric form present in the solid state, confirming the position of the single proton.

Investigation of Crystal Packing Motifs and Supramolecular Architectures

In related nitro-substituted triazole compounds, the molecular packing is often stabilized by a combination of interactions including C–H⋯O, C–H⋯π, and nitro-O⋯π interactions. nih.govnih.gov For instance, in the crystal structure of 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, C–H⋯O and nitro-O⋯π interactions occur between molecules related by centrosymmetry, while C–H⋯π contacts contribute to the three-dimensional architecture. nih.gov Similarly, in other fluorinated and nitrated triazole derivatives, hydrogen bonds are significant. In one case, the oxygen atoms of the nitro group act as hydrogen bond acceptors, connecting adjacent molecules. rsc.org In the crystal structure of 3-nitro-1H-1,2,4-triazole, molecules are linked by intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming a one-dimensional supramolecular chain. nih.govnih.gov

Furthermore, π–π interactions between triazole rings can form chains, contributing to the crystal packing. nih.gov The interplay of these non-covalent interactions, including those involving the fluorine atom (halogen bonding) and the electron-deficient nitro group, results in a well-defined three-dimensional structure. The study of these motifs is crucial for understanding the physical properties of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. researchgate.net For this compound, these methods provide a detailed fingerprint based on the vibrational modes of its constituent parts. The analysis is often supported by theoretical calculations, which help in the assignment of observed spectral bands. nih.gov

Detailed Analysis of Nitro Group Vibrational Modes

The nitro group (–NO₂) has characteristic vibrational frequencies that are readily identifiable in IR and Raman spectra. The positions of these bands are sensitive to the electronic environment, providing insight into the molecule's structure.

The primary vibrational modes of the nitro group are the asymmetric and symmetric stretching vibrations. In nitro-aromatic compounds, these typically appear in distinct regions of the spectrum. For energetic materials containing a nitro group attached to a triazole ring, such as 5-nitro-2,4-dihydro-1,2,4-triazole-3-one (NTO), these vibrations have been experimentally assigned through isotopic labeling studies. researchgate.net

Table 1: Typical Vibrational Frequencies for the Nitro Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Asymmetric Stretch (ν_as(NO₂)) 1500 - 1600
Symmetric Stretch (ν_s(NO₂)) 1300 - 1390
Scissoring (δ(NO₂)) 830 - 870
Wagging (ω(NO₂)) 700 - 750

Note: The exact positions of these bands for this compound would require experimental measurement but can be predicted based on data from similar compounds.

Characterization of Triazole Ring Vibrational Frequencies

The 1,2,3-triazole ring has a set of characteristic vibrational modes related to the stretching and deformation of its C–H, C=N, N=N, and C–N bonds. ijsr.net These vibrations provide a spectroscopic signature for the heterocyclic core of the molecule. Assignments are typically complex and are aided by comparison with the spectra of simpler triazoles and by computational analysis. nih.govrsc.org

Studies on 1,2,3-triazole itself have identified several key vibrational regions. researchgate.netresearchgate.net For example, C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. researchgate.net Ring stretching and deformation modes are found at lower frequencies.

Table 2: Selected Vibrational Frequencies for the 1,2,3-Triazole Ring

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
C-H Stretching 3078 - 3146 researchgate.net
Ring Stretching/Deformation 1448 - 1522 researchgate.net
Ring Deformation ~1531 researchgate.net

Note: These ranges are based on the parent 1,2,3-triazole and related derivatives. The presence of the fluoro and nitro substituents on this compound will influence the precise frequencies of these modes.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for elucidating its structure by analyzing how it fragments. For this compound, MS provides unequivocal confirmation of its molecular mass and offers clues about its stability and bond strengths.

Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the molecule forms a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular formula. For this compound (C₂HFN₄O₂), the expected exact mass is approximately 132.01 g/mol .

Subsequent fragmentation (tandem MS or MS/MS) of the molecular ion provides a characteristic pattern. The fragmentation of triazole rings is well-documented. rsc.org A common and significant fragmentation pathway for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), which is a stable species. rsc.org

For nitro-substituted triazoles, fragmentation is often influenced by the nitro group. Characteristic losses can include NO₂, OH, and N₂. rsc.org The study of 3-nitro-1,2,4-triazole (B13798) showed that a major dissociation channel is the direct loss of a hydrogen radical. rsc.org In more complex substituted triazoles, fragmentation can involve cleavage within the substituent groups or rearrangements. nih.gov

Table 3: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Plausible Identity of Loss
[M+H]⁺ N₂ [M+H - 28]⁺ Dinitrogen
[M+H]⁺ NO₂ [M+H - 46]⁺ Nitrogen Dioxide
[M+H]⁺ HNO₂ [M+H - 47]⁺ Nitrous Acid

Note: This table represents hypothetical fragmentation pathways based on the known behavior of related triazole compounds. rsc.orgrsc.orgmassbank.eu

Computational Chemistry and Theoretical Insights into 1 Fluoro 4 Nitro 1h 1,2,3 Triazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Prediction

No published DFT studies were found for 1-Fluoro-4-nitro-1H-1,2,3-triazole. Such studies would be instrumental in understanding the molecule's stability, reactivity, and potential applications.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for this compound. This analysis would be crucial for predicting its chemical reactivity and kinetic stability.

Information regarding the Fukui indices for this compound is not present in the scientific literature. These calculations would help in identifying the most probable sites for electrophilic and nucleophilic attacks.

There are no published studies on the mechanistic modeling of reaction pathways or the identification of transition states involving this compound. This type of research would be vital for understanding its synthesis and degradation mechanisms.

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported. An MEP map would visually represent the charge distribution and predict sites for electrostatic interactions.

Quantum Chemical Calculations for Prediction of Thermochemical and Energetic Properties

Specific quantum chemical calculations predicting the thermochemical and energetic properties, such as heat of formation and detonation performance, for this compound are not available. While such properties have been calculated for other nitro-triazole derivatives, this specific compound remains uncharacterized.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

There are no NBO analysis results for this compound in the current body of scientific literature. NBO analysis would provide a deeper understanding of the intramolecular bonding, hyperconjugative interactions, and charge transfer within the molecule.

Computational Modeling of Non-Covalent Interactions, Including Halogen Bonding

Computational modeling, primarily through Density Functional Theory (DFT), is a powerful tool for investigating the nuanced world of non-covalent interactions within and between molecules of this compound. These interactions, while weaker than covalent bonds, are directional and play a decisive role in determining the supramolecular architecture and, consequently, the material's properties.

The presence of a fluorine atom, a highly electronegative element, and a nitro group, a strong electron-withdrawing group, creates distinct regions of positive and negative electrostatic potential on the molecular surface. This electronic landscape is the foundation for a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and, notably, halogen bonds.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In the case of this compound, the fluorine atom, despite its high electronegativity, can possess a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-F bond. This σ-hole can then interact favorably with electron-rich areas, such as the oxygen atoms of the nitro group or the nitrogen atoms of the triazole ring in neighboring molecules.

Theoretical calculations allow for the precise characterization of these interactions, providing data on their geometries, interaction energies, and the contributions of various energy components (electrostatic, dispersion, etc.). For instance, the delicate balance between hydrogen bonds and halogen bonds can be computationally explored to predict the most stable crystal packing arrangements. nih.gov Studies on related fluorinated triazole derivatives have highlighted the importance of both C-H···F and C-H···O hydrogen bonds in their crystal structures. rsc.org

Furthermore, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be employed to visualize and quantify the strength and nature of these weak interactions. These analyses can reveal the presence of bond critical points and characterize the interactions as predominantly electrostatic or dispersive in nature.

The interplay between different non-covalent forces is crucial. For example, the orientation of molecules to facilitate favorable halogen bonding might compete with or be complemented by π-π stacking interactions between the triazole rings. Computational models can simulate these complex scenarios and predict the resulting supramolecular synthons. Research on other nitro-substituted triazoles has shown that intermolecular N-H···N and C-H···O hydrogen bonds are significant in forming supramolecular chains. mdpi.com

The following interactive table summarizes key computed parameters for different types of non-covalent interactions anticipated in the crystal structure of this compound, based on theoretical studies of analogous systems.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Interaction Energy (kcal/mol)
Halogen Bond C-FO (nitro)2.8 - 3.2-1.5 to -4.0
Halogen Bond C-FN (triazole)2.9 - 3.3-1.0 to -3.5
Hydrogen Bond C-H (triazole)O (nitro)2.2 - 2.6-2.0 to -5.0
π-π Stacking Triazole RingTriazole Ring3.3 - 3.8-1.0 to -3.0

Note: The data in this table is illustrative and based on computational studies of similar molecular structures. Specific values for this compound would require dedicated computational analysis.

Advanced Applications and Functional Roles of 1 Fluoro 4 Nitro 1h 1,2,3 Triazole As a Core Scaffold

Role in High-Energy-Density Materials (HEDMs) Research

The quest for energetic materials that offer a superior balance of performance and safety has led researchers to explore novel molecular scaffolds. The 1,2,3-triazole ring is a valuable component in this field due to its high nitrogen content and significant positive enthalpy of formation, which are key contributors to the energetic potential of a compound. nih.govsci-hub.se The introduction of a nitro group further enhances density and improves the oxygen balance, which is crucial for maximizing energy release. nih.gov

1-Fluoro-4-nitro-1H-1,2,3-triazole serves as a critical intermediate in the synthesis of more complex, nitrogen-rich energetic compounds. Its reactivity allows for the introduction of various energetic functionalities, leading to the creation of a new generation of HEDMs. The 1,2,3-triazole framework itself is recognized for its contribution to the thermal stability and density of energetic materials. sci-hub.sebohrium.com

Derivatives are often synthesized through nucleophilic substitution reactions where the fluorine atom is displaced by other energetic groups. For instance, it can be a precursor to compounds where the fluorine is substituted by amino, nitro, or other nitrogen-rich moieties, thereby systematically tuning the energetic properties of the final molecule. rsc.org The alkylation of 4-nitro-1,2,3-triazole is a known method to create various N-substituted isomers, each with distinct energetic characteristics. nih.gov For example, the synthesis of compounds like 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine showcases the strategy of linking different triazole rings to build high-energy, low-sensitivity materials. sci-hub.se

The incorporation of fluorine into energetic materials has a profound impact on their key properties. frontiersin.org Fluorine's high electronegativity enhances the density of the material, a critical factor that directly correlates with improved detonation velocity and pressure. researchgate.net The replacement of a C-H bond with a C-F bond can increase metabolic stability and the biological half-life of a molecule, and in the context of energetic materials, it contributes to greater thermal stability. frontiersin.org

The thermal stability of energetic compounds is another crucial aspect, and nitrogen-rich heterocycles like triazoles are known for their inherent stability. nsf.gov The amino group, often introduced in derivatives, can further enhance thermal stability through the formation of hydrogen bonds. nsf.gov While the introduction of some energetic groups can sometimes decrease thermal stability, careful molecular design allows for the creation of highly stable materials. uni-muenchen.de For instance, some furazan-triazole compounds exhibit decomposition temperatures as high as 324 °C. rsc.org

Table 1: Comparison of Energetic Properties

Compound Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa) Thermal Stability (Td, °C)
RDX 1.82 8795 sci-hub.se 34.0 204 sci-hub.sensf.gov
HMX 1.91 9100 39.0 280
Compound 10 ¹ - 8802 nih.gov 32.56 nih.gov 295 nih.gov
Compound 3b ² - 9114 rsc.org 35.8 rsc.org 226 rsc.org
Hydrazinium salt 5 ³ - 9200 bohrium.com - >185

¹(E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl) diazene (B1210634) nih.gov ²A furazan-triazole derivative rsc.org ³A derivative of 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine bohrium.com

This compound and its derivatives are not only used as standalone energetic materials but also as components in advanced formulations and composites. The goal is to create materials with tailored properties, such as enhanced performance, reduced sensitivity, and improved processability.

One approach is the development of energetic co-crystals, where the fluorinated triazole is combined with other energetic molecules to form a new crystalline structure with unique properties. This can lead to materials with a better balance of energy and sensitivity than the individual components. Another strategy involves incorporating these energetic compounds into polymer-bonded explosives (PBXs), where the energetic crystals are held in a polymeric binder. This improves the mechanical properties and reduces the sensitivity of the explosive.

Furthermore, derivatives of this compound are being explored as components in boron-based fuels for rocket ramjet engines. nih.govepa.gov Replacing conventional explosives like HMX with these novel compounds can lead to a significant increase in the energy output of the fuel. nih.govepa.gov

Contributions to Supramolecular Chemistry and Molecular Recognition

Beyond its energetic applications, the this compound scaffold is valuable in the field of supramolecular chemistry, which involves the study of non-covalent interactions. The specific electronic and structural features of this molecule enable its use in creating systems for molecular recognition and catalysis.

The 1,2,3-triazole ring has emerged as an effective motif for anion recognition. rsc.org The C-H bond at the 5-position of the triazole ring is sufficiently acidic to act as a hydrogen bond donor, allowing it to bind with anions. rsc.org This interaction is a key principle in the design of anion receptors. rsc.org The presence of electron-withdrawing groups, such as the nitro group in this compound, further enhances the acidity of this C-H proton, strengthening its anion binding capabilities.

Fluorinated triazoles have been successfully employed in the development of anion binding catalysts and anion transporters. rsc.org The cooperative binding of anions by multiple triazole units can induce conformational changes in the host molecule, such as folding into a helical structure. nih.gov This property is exploited in the creation of sophisticated anion recognition and transport systems. The binding affinity of these triazole-based hosts can be systematically studied and tuned by varying the anion and the accompanying cation. nih.govacs.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. rsc.org While heavier halogens like iodine and bromine are more commonly used in halogen bond catalysis, fluorine can also participate in such interactions, particularly when bonded to an electron-deficient carbon atom. nih.gov

In the context of this compound, the fluorine atom is attached to a highly electron-withdrawing triazole ring, which is further substituted with a nitro group. This electronic environment polarizes the C-F bond, creating a positive region (a σ-hole) on the fluorine atom that allows it to act as a halogen bond donor. rsc.org This ability to form halogen bonds can be harnessed in catalysis to activate substrates. For instance, chiral 5-halo-1,2,3-triazoles are considered promising candidates for asymmetric catalysis. rsc.org By quaternizing the triazole core and modifying the substituents, the strength of the halogen bond donor can be precisely tuned, leading to highly efficient catalysts. nih.gov The electron-withdrawing nitro group plays a crucial role in enhancing the halogen bond donor ability of the system. rsc.org

As a Versatile Building Block in Complex Organic Synthesis

The unique structural characteristics of this compound, namely the presence of a fluorine atom and a nitro group on the triazole ring, make it a potentially valuable building block in complex organic synthesis. The 1,2,3-triazole ring itself is a stable scaffold that is prevalent in many biologically active compounds and functional materials. frontiersin.orgnih.gov The functionalization of this core structure is key to its application, and the substituents on this compound offer distinct opportunities for chemical modification.

The synthesis of substituted 1,2,3-triazoles is a well-established field in organic chemistry, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent method for creating 1,4-disubstituted triazoles. frontiersin.org While specific synthesis routes for this compound are not extensively documented in the provided results, the synthesis of similar structures, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles, has been achieved through methods like the [3+2] cycloaddition of α-fluoronitroalkenes with organic azides. rsc.org The alkylation of 4(5)-nitro-1,2,3-triazole is also a known method for producing a variety of N-substituted nitrotriazoles. nih.gov These synthetic strategies highlight the accessibility of functionalized triazoles for further chemical exploration.

The reactivity of this compound is largely dictated by its substituents. The nitro group is a strong electron-withdrawing group, which can influence the aromaticity and reactivity of the triazole ring. This group can also undergo chemical transformations, such as reduction to an amino group, which opens up a wide range of possibilities for further derivatization. The fluorine atom, attached to a nitrogen of the triazole, is another key functional handle. Depending on the electronic environment, this fluorine atom could potentially act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups at this position.

Derivatization for the Development of Functional Materials

The derivatization of this compound can lead to the development of a diverse array of functional materials. The strategic modification of its core structure can be used to tune its electronic, optical, and energetic properties. Fluorinated heterocycles are of significant interest in materials chemistry due to the unique properties conferred by the fluorine atom. nih.gov

One of the primary pathways for derivatization involves the chemical transformation of the nitro group. The reduction of the nitro group to an amine is a common and powerful synthetic step. The resulting amino-triazole can then serve as a precursor for a multitude of other functional groups through reactions such as diazotization, acylation, and condensation. These transformations can be used to introduce chromophores, liquid crystalline moieties, or other functional units to the triazole core.

Another potential avenue for derivatization is the substitution of the fluorine atom. While not explicitly detailed for this specific compound, nucleophilic substitution of fluorine on heterocyclic rings is a known synthetic strategy. This could allow for the introduction of a variety of substituents, further expanding the chemical space accessible from this building block.

The following table outlines some potential derivatization pathways for this compound and the potential applications of the resulting functional materials.

Derivative Synthetic Pathway Potential Application
1-Fluoro-4-amino-1H-1,2,3-triazoleReduction of the nitro groupPrecursor for dyes, pharmaceuticals, and energetic materials
N-(1-fluoro-1H-1,2,3-triazol-4-yl)acetamideAcetylation of the amino groupIntermediate for functional polymers and liquid crystals
1-Methoxy-4-nitro-1H-1,2,3-triazoleNucleophilic substitution of fluorine with methoxideBuilding block for coordination polymers and optical materials
1-Azido-4-nitro-1H-1,2,3-triazoleNucleophilic substitution of fluorine with azide (B81097)Precursor for high-energy materials and click chemistry reactions

Incorporation into Polymeric Structures

The incorporation of this compound into polymeric structures is a promising strategy for creating advanced materials with tailored properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The inclusion of the energetic nitro-triazole moiety could also lead to the development of high-performance energetic polymers.

To incorporate this triazole into a polymer, it must first be functionalized with a polymerizable group. This can be achieved through the derivatization strategies discussed previously. For example, the amino-functionalized triazole could be reacted with acryloyl chloride to introduce a polymerizable acrylate (B77674) group. Alternatively, a hydroxyl-functionalized triazole could be prepared and subsequently polymerized through condensation reactions.

The resulting polymers could find applications in a variety of fields. For instance, polymers containing the this compound moiety could be used as high-energy binders in propellant and explosive formulations. The fluorine content could also impart desirable properties such as low friction and high hydrophobicity, making them suitable for coatings and specialty films.

Below is a table illustrating hypothetical polymeric structures that could be synthesized from derivatives of this compound.

Polymerizable Monomer Polymerization Method Hypothetical Polymer Structure Potential Application
1-Fluoro-4-(acryloylamino)-1H-1,2,3-triazoleFree-radical polymerizationPoly(1-fluoro-4-(acryloylamino)-1H-1,2,3-triazole)Energetic binder, specialty coating
1-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-4-nitro-1H-1,2,3-triazolePolycondensation with a diacidPolyester with pendant nitro-triazole groupsHigh-performance thermoplastic, energetic material

Emerging Research Directions in Fluorinated Heterocyclic Compounds

The field of fluorinated heterocyclic compounds is a rapidly expanding area of research with significant implications for medicinal chemistry, agrochemicals, and materials science. nih.govrsc.org The introduction of fluorine into a heterocyclic scaffold can dramatically alter its physical, chemical, and biological properties. rsc.orgrsc.org This has led to a surge in the development of new synthetic methodologies for the preparation of these valuable compounds and the exploration of their novel applications. nih.govnih.gov

One of the major driving forces in this field is the quest for new pharmaceuticals with improved efficacy and metabolic stability. rsc.orgrsc.org The incorporation of fluorine can enhance a drug's lipophilicity, which can improve its absorption and distribution in the body. rsc.org It can also block metabolic pathways, leading to a longer duration of action. A significant number of recently FDA-approved drugs contain fluorinated heterocyclic moieties, underscoring the importance of this structural motif in drug discovery. nih.gov

In the realm of materials science, fluorinated heterocycles are being investigated for their potential use in a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and advanced polymers. nih.gov The electron-withdrawing nature of fluorine can be used to tune the electronic properties of these materials, leading to improved performance. The unique properties of the carbon-fluorine bond also contribute to the high thermal and chemical stability of these materials.

Emerging research is also focused on the development of more efficient and selective methods for the synthesis of fluorinated heterocycles. nih.govmdpi.com This includes the development of new fluorinating reagents and catalytic systems for the late-stage fluorination of complex molecules. rsc.org The ability to introduce fluorine into a molecule at a late stage of the synthesis is particularly valuable as it allows for the rapid generation of diverse libraries of compounds for screening.

The study of compounds like this compound and its derivatives is situated at the intersection of these exciting research directions. The combination of a fluorinated heterocycle with an energetic nitro group makes it a particularly interesting target for both materials science and energetic materials research. Future work in this area will likely focus on the development of scalable synthetic routes to this and related compounds, as well as a thorough investigation of their properties and potential applications.

Q & A

Q. What are the established synthetic routes for 1-Fluoro-4-nitro-1H-1,2,3-triazole, and what experimental conditions are critical for successful synthesis?

The synthesis of nitro-substituted triazoles often involves nitration of pre-functionalized triazole precursors. Direct nitration of unsubstituted 1H-1,2,3-triazole is not feasible due to electronic and steric constraints . However, nitration of alkyl-substituted triazoles (e.g., 2-methyl-2H-1,2,3-triazole) with fuming nitric acid and concentrated sulfuric acid at controlled temperatures (25–100°C) yields nitro derivatives. For fluorinated analogs like this compound, fluorination likely precedes nitration, requiring anhydrous conditions to avoid side reactions. Reaction time, acid ratios, and temperature must be tightly controlled to prevent over-nitration or decomposition .

Q. How can the structure and purity of this compound be verified experimentally?

X-ray crystallography using programs like SHELXL ( ) is the gold standard for structural elucidation. For non-crystalline samples, multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals include the fluorine atom’s coupling with adjacent protons (e.g., ¹H-¹⁹F splitting patterns) and nitro group deshielding effects. IR spectroscopy can confirm nitro (1520–1350 cm⁻¹) and triazole (C–N stretching at 1600–1500 cm⁻¹) functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are essential when handling this compound?

This compound is explosive and requires strict safety measures:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C, away from light and moisture.
  • Handling : Use blast shields, anti-static equipment, and small-scale reactions (<100 mg).
  • PPE : Fire-resistant lab coats, nitrile gloves, and face shields.
  • Waste disposal : Neutralize with cold alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms ( ) can model the compound’s electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and nitro group’s electron-withdrawing effects. Basis sets like 6-311++G(d,p) are recommended for accuracy. Key outputs include:

  • Charge distribution : Fluorine’s electronegativity polarizes the triazole ring, enhancing nitro group reactivity.
  • Thermochemical stability : Calculation of bond dissociation energies (BDEs) for nitro and fluorine groups to assess explosive sensitivity .

Q. How do substituents (e.g., fluorine vs. methyl groups) influence the stability and biological activity of nitro-triazole derivatives?

Comparative studies of 4-nitro-1H-1,2,3-triazole derivatives () reveal:

  • Electron-withdrawing groups (EWGs) : Fluorine increases thermal stability but reduces solubility in polar solvents.
  • Biological activity : Fluorine enhances membrane permeability in antimicrobial agents (), while bulky substituents (e.g., ferrocenyl groups in ) improve anticancer activity via DNA intercalation.
  • Structure-activity relationships (SAR) : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization difficulties arise from:

  • High symmetry : The planar triazole ring promotes polymorphism.
  • Explosivity : Slow evaporation methods in inert atmospheres are safer than rapid cooling.
  • Software tools : SHELXL () refines anisotropic displacement parameters, while WinGX/ORTEP () visualizes thermal ellipsoids and hydrogen bonding. Use low-temperature (100 K) data collection to minimize decomposition .

Q. How can nitro-triazole polymers be synthesized for energetic materials, and what are their performance metrics?

Nitro-triazoles are polymerized via radical initiation (e.g., AIBN) or click chemistry (CuAAC). For example:

  • Poly(4-nitro-1-vinyl-1H-1,2,3-triazole) : Synthesized by nitrating pre-formed poly(1-vinyl-triazole) ().
  • Performance : High nitrogen content (>30%) improves detonation velocity (VD ≈ 8500 m/s), while fluorine reduces sensitivity to friction. Test via differential scanning calorimetry (DSC) for thermal stability (Tdec > 200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.